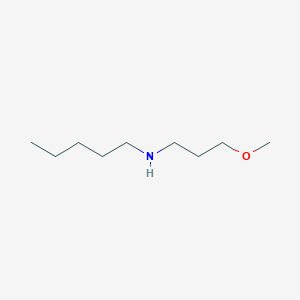

N-(3-Methoxypropyl)pentan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-methoxypropyl)pentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO/c1-3-4-5-7-10-8-6-9-11-2/h10H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAUEOJGRAIXHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564244 | |

| Record name | N-(3-Methoxypropyl)pentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111106-31-1 | |

| Record name | N-(3-Methoxypropyl)-1-pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111106-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Methoxypropyl)pentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pentanamine, N-(3-methoxypropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N-(3-Methoxypropyl)pentan-1-amine

Introduction

N-(3-Methoxypropyl)pentan-1-amine is a secondary amine featuring both an ether and a linear alkyl chain. This unique combination of functional groups suggests its potential utility in a variety of chemical applications, including as an intermediate in the synthesis of more complex molecules, as a corrosion inhibitor, or as a component in the formulation of specialty coatings and surfactants. An understanding of its physical properties is paramount for researchers, scientists, and drug development professionals to effectively handle, utilize, and characterize this compound. This guide provides a comprehensive overview of the known physical properties of this compound, details the experimental methodologies for their determination, and offers insights into the underlying chemical principles that govern these characteristics.

Molecular Structure and Key Physicochemical Data

The structure of this compound consists of a pentyl group and a 3-methoxypropyl group attached to a central nitrogen atom. The presence of the nitrogen atom with its lone pair of electrons, the flexible alkyl chains, and the polar ether linkage all contribute to its specific physical and chemical behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₂₁NO | ECHEMI[1] |

| Molecular Weight | 159.27 g/mol | ECHEMI[1] |

| CAS Number | 111106-31-1 | ECHEMI[1] |

| Boiling Point | 209.6 °C | ECHEMI[1] |

| Density | 0.828 g/cm³ | ECHEMI[1] |

| Appearance | Expected to be a liquid at room temperature | Inferred from properties of similar aliphatic amines.[2][3] |

| Odor | Likely a fishy or ammonia-like odor | Characteristic of aliphatic amines.[2][3] |

Note: The boiling point and density data are sourced from a chemical supplier and should be considered as typical values. For mission-critical applications, experimental verification is recommended.

Theoretical Framework: Understanding the Physical Properties of Aliphatic Amines

The physical properties of this compound are dictated by the interplay of intermolecular forces. As a secondary amine, it can participate in hydrogen bonding, although to a lesser extent than primary amines due to the presence of only one N-H bond.[2][4] This hydrogen bonding capability leads to a significantly higher boiling point compared to alkanes of similar molecular weight, but generally lower than corresponding alcohols, as the O-H bond is more polar than the N-H bond.[2][3]

The solubility of amines is also governed by hydrogen bonding. Lower molecular weight aliphatic amines are typically soluble in water due to their ability to form hydrogen bonds with water molecules.[2][3] However, as the hydrocarbon portion of the molecule increases in size, the hydrophobic character dominates, leading to decreased water solubility. Given the nine carbon atoms in this compound, it is expected to have limited solubility in water but good solubility in organic solvents.[2]

Experimental Determination of Physical Properties

For the precise characterization of this compound, the following experimental protocols are recommended.

Determination of Boiling Point

The boiling point is a critical physical constant for a liquid. The micro-boiling point or distillation method is suitable for this determination.[5][6]

Methodology: Micro-Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: A small amount of the liquid sample (approximately 0.5 mL) is placed into a small test tube. A capillary tube, sealed at one end, is then placed, open-end down, into the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The setup should ensure that the sample is heated evenly.

-

Heating: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the sample, which will be observed as a steady stream of bubbles.

-

Observation: The heating is discontinued once a continuous stream of bubbles is observed. As the apparatus cools, the bubbling will slow and stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Measurement of Density

The density of a liquid can be accurately determined using a pycnometer or a specific gravity bottle.[7][8]

Methodology: Density Measurement using a Pycnometer

-

Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.

-

Sample Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The temperature of the sample should be recorded.

-

Weighing: The filled pycnometer is weighed again.

-

Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

Solubility Assessment

A qualitative assessment of solubility in various solvents provides valuable information about the polarity of the compound.

Methodology: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities should be used, such as water, 5% aqueous HCl, 5% aqueous NaOH, and a common organic solvent like ethanol or acetone.

-

Procedure: To a small amount of the sample (e.g., 0.1 mL) in a test tube, add the solvent dropwise with agitation. Observe whether the sample dissolves completely.

-

Interpretation:

-

Solubility in water suggests high polarity and the ability to form hydrogen bonds.

-

Solubility in 5% HCl is indicative of the basic nature of the amine, as it will form a water-soluble ammonium salt.

-

Insolubility in 5% NaOH confirms the absence of acidic functional groups.

-

Solubility in organic solvents is expected for most organic compounds.

-

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show signals corresponding to the protons on the pentyl group, the methoxypropyl group, and the N-H proton. The chemical shifts of the protons on the carbons adjacent to the nitrogen would be in the range of 2.3-3.0 ppm. The N-H proton signal would likely be a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons bonded to the nitrogen and oxygen atoms would be the most downfield shifted.

-

IR (Infrared) Spectroscopy: A characteristic N-H stretching absorption for a secondary amine would be expected in the region of 3300-3500 cm⁻¹. C-N stretching vibrations would appear in the 1000-1250 cm⁻¹ range. The spectrum would also show C-H stretching and bending vibrations for the alkyl chains.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (159.27 g/mol ). Fragmentation patterns would likely involve cleavage at the C-N bonds.

Caption: A logical workflow for the spectroscopic characterization of this compound.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling aliphatic amines should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

In case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This technical guide has provided a detailed overview of the known and expected physical properties of this compound. The provided experimental protocols offer a framework for the empirical determination and verification of these properties. A thorough understanding of these characteristics is essential for the safe and effective application of this compound in research and development. Further studies to obtain and publish peer-reviewed data on the physical and spectral properties of this compound would be a valuable contribution to the chemical sciences.

References

-

LibreTexts Chemistry. Physical Properties of Amines. Available at: [Link]

-

eCampusOntario Pressbooks. 26.2 Amines – Physical Properties. Available at: [Link]

-

Vedantu. Physical Properties of Amines Explained with Examples. Available at: [Link]

-

Organic Chemistry LABORATORY. Determination of the relative density and absolute density of the liquid. Available at: [Link]

-

BYJU'S. Test for Amino Groups. Available at: [Link]

-

Mettler Toledo. Measuring Density with Laboratory Balance. Available at: [Link]

-

Calnesis Laboratory. Density measurement of liquids. Available at: [Link]

-

YouTube. Liquid Density Measurement by Specific Gravity Bottle. Available at: [Link]

-

LibreTexts Chemistry. 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available at: [Link]

-

University of Manitoba. Determination of melting and boiling points. Available at: [Link]

-

University of Calgary. Micro-boiling point measurement. Available at: [Link]

-

University of California, Davis. Solubility of Organic Compounds. Available at: [Link]

-

LibreTexts Chemistry. 24.10: Spectroscopy of Amines. Available at: [Link]

Sources

- 1. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. Physical Properties of Amines Explained with Examples [vedantu.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 8. calnesis.com [calnesis.com]

N-(3-Methoxypropyl)pentan-1-amine chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methoxypropyl)pentan-1-amine, a secondary amine with the CAS number 111106-31-1, presents a unique combination of a linear alkyl chain and a methoxypropyl group. This structure imparts specific physicochemical properties that make it a molecule of interest for various applications in organic synthesis and materials science. This technical guide provides a comprehensive overview of its chemical structure, key identifiers, and a detailed exploration of its synthesis, potential applications, and safety considerations. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from established principles of amine chemistry and data for structurally related compounds to provide a robust framework for its study and use.

Chemical Identity and Structure

This compound is a secondary amine characterized by a pentyl group and a 3-methoxypropyl group attached to a central nitrogen atom.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 111106-31-1 | [1] |

| Molecular Formula | C₉H₂₁NO | |

| Molecular Weight | 159.27 g/mol | |

| IUPAC Name | This compound |

Synthesis Strategies

The synthesis of this compound can be approached through several established methods for the formation of secondary amines. The choice of a specific route will depend on the availability of starting materials, desired purity, and scalability.

Reductive Amination

Reductive amination is a widely used and versatile method for the synthesis of amines. This approach involves the reaction of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.

Workflow for Reductive Amination:

Caption: Reductive amination pathway for the synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Imine Formation: To a solution of pentanal (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane), add 3-methoxypropylamine (1.0-1.2 eq). The reaction can be catalyzed by the addition of a mild acid (e.g., acetic acid). The mixture is stirred at room temperature until imine formation is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Reduction: The crude imine solution is cooled in an ice bath, and a reducing agent such as sodium borohydride (NaBH₄) is added portion-wise. Alternatively, catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) can be employed.

-

Work-up and Purification: After the reduction is complete, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by distillation or column chromatography to yield pure this compound.

The causality behind this experimental choice lies in the high efficiency and selectivity of reductive amination for producing secondary amines, minimizing the formation of tertiary amine byproducts.

N-Alkylation of 3-Methoxypropylamine

Another common method is the direct N-alkylation of a primary amine with an alkyl halide. In this case, 3-methoxypropylamine would be reacted with a 1-halopentane (e.g., 1-bromopentane).

Workflow for N-Alkylation:

Caption: N-Alkylation pathway for the synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: A mixture of 3-methoxypropylamine (1.0 eq), 1-bromopentane (1.0-1.2 eq), and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 1.5-2.0 eq) in a polar aprotic solvent (e.g., acetonitrile, DMF) is prepared.

-

Reaction Conditions: The mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred until the reaction is complete, as monitored by TLC or GC.

-

Work-up and Purification: The reaction mixture is cooled, filtered to remove the base, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by distillation or column chromatography.

A key consideration in this method is the potential for over-alkylation to form a tertiary amine. Using an excess of the primary amine can help to mitigate this side reaction.

Physicochemical Properties (Predicted)

Due to the lack of specific experimental data for this compound, the following properties are predicted based on its structure and data from similar compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Comparison |

| Boiling Point | 180-220 °C | Based on the molecular weight and the presence of a secondary amine capable of hydrogen bonding. |

| Density | 0.85-0.95 g/mL | Similar to other secondary amines of comparable molecular weight. |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | The hydrophobic pentyl chain will limit water solubility, while the polar amine and ether groups will allow for solubility in organic solvents. |

| Appearance | Colorless to pale yellow liquid | Typical appearance for secondary amines. |

Spectroscopic Characterization (Anticipated)

Spectroscopic analysis is crucial for the structural confirmation of the synthesized this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pentyl and methoxypropyl groups. The protons on the carbons adjacent to the nitrogen will be deshielded and appear in the 2.5-3.0 ppm region. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The carbons directly bonded to the nitrogen will be in the range of 40-60 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic N-H stretching vibration for a secondary amine in the region of 3300-3500 cm⁻¹. C-N stretching bands are expected in the 1000-1250 cm⁻¹ region.[2]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 159.27. Characteristic fragmentation patterns for amines, such as alpha-cleavage, would be expected.

Potential Applications

While specific applications for this compound are not well-documented, its structure suggests potential utility in several areas, drawing parallels with other secondary amines.

-

Corrosion Inhibitors: The presence of the nitrogen atom with its lone pair of electrons allows the molecule to adsorb onto metal surfaces, potentially forming a protective layer against corrosion. Similar amines are used in this capacity in various industrial settings.

-

Emulsifiers and Surfactants: The amphiphilic nature of the molecule, with a hydrophobic pentyl chain and a more hydrophilic methoxypropylamine moiety, suggests it could function as an emulsifier or surfactant in formulations for coatings, waxes, and agrochemicals.

-

Chemical Intermediates: this compound can serve as a building block in the synthesis of more complex molecules. The secondary amine functionality allows for further reactions to introduce new functional groups.

-

Catalysis: The basic nature of the amine makes it a potential candidate as a catalyst in various organic reactions.

Safety and Handling

-

General Hazards: Assumed to be a flammable liquid and vapor. May be harmful if swallowed or in contact with skin. Expected to cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or use a fume hood.

-

Storage: Store in a cool, dry, well-ventilated place away from heat and ignition sources. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, regional, and national regulations for chemical waste.

Conclusion

This compound is a secondary amine with a unique structural composition that suggests a range of potential applications. While detailed experimental data is currently sparse, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles. Further research into this compound is warranted to fully elucidate its properties and explore its utility in various scientific and industrial fields.

References

-

Chemistry LibreTexts. Spectroscopy of Amines. Available from: [Link]

Sources

N-(3-Methoxypropyl)pentan-1-amine molecular weight and formula

An In-Depth Technical Guide to N-(3-Methoxypropyl)pentan-1-amine

Executive Summary

This technical guide provides a comprehensive overview of this compound, a secondary amine incorporating both ether and alkyl functionalities. This document is intended for researchers, chemists, and professionals in drug development and materials science who require detailed technical information on this compound. We will cover its core molecular properties, a proposed, detailed protocol for its synthesis via reductive amination, state-of-the-art methods for its spectroscopic characterization, and a discussion of its potential applications based on its structural motifs. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Molecular Identity and Physicochemical Properties

This compound is a difunctional organic molecule. Its structure consists of a linear five-carbon alkyl chain (pentyl group) and a three-carbon methoxypropyl group, both attached to a central nitrogen atom. This unique combination suggests potential utility as a surfactant, corrosion inhibitor, or a building block in more complex molecular architectures.

Quantitative data and key identifiers for the compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₂₁NO | [1] |

| Molecular Weight | 159.27 g/mol | [1][2] |

| CAS Number | 111106-31-1 | [1][3] |

| SMILES | COCCCNCCCCC | [3] |

| EINECS Number | 601-044-9 | [1] |

| Purity (Typical) | ≥95% | [1] |

| Physical Form | Liquid (inferred) | |

| Storage | Store long-term in a cool, dry place. | [1] |

Synthesis and Purification

The synthesis of this compound is most effectively achieved through reductive amination. This widely-used method involves the formation of an intermediate imine from an amine and an aldehyde, followed by its reduction to the target amine.[4] This approach is often preferred due to its high efficiency, operational simplicity, and the commercial availability of the starting materials.

Retrosynthetic Analysis

The logical disconnection for this compound is at the C-N bonds. This leads back to two primary precursor pairs for a reductive amination pathway:

-

Pentan-1-amine and 3-methoxypropanal .

-

3-Methoxypropan-1-amine and pentanal .

Both routes are chemically viable. For the purpose of this guide, we will detail the protocol using pentan-1-amine and 3-methoxypropanal.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol: Reductive Amination

This protocol describes a robust laboratory-scale synthesis. The choice of sodium triacetoxyborohydride as the reducing agent is deliberate; it is milder than reagents like sodium borohydride, is tolerant of mildly acidic conditions used to promote imine formation, and reduces aldehydes and imines in preference to other functional groups.

Materials:

-

Pentan-1-amine (CAS 110-58-7)[5]

-

3-Methoxypropanal

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic Acid, glacial

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add pentan-1-amine (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

-

Aldehyde Addition: Add 3-methoxypropanal (1.05 eq) to the solution.

-

Imine Formation: Add glacial acetic acid (1.1 eq) to catalyze the formation of the intermediate iminium ion. Stir the reaction mixture at room temperature for 30 minutes. The causality here is that the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine.

-

Reduction: In a single portion, carefully add sodium triacetoxyborohydride (1.5 eq). The reaction may become slightly exothermic. Allow the reaction to stir at room temperature for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Slowly pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate. The addition should be done carefully to control the effervescence from the quenching of excess acid and reducing agent.

-

Workup - Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, typically starting with 100% hexane and gradually increasing the polarity with ethyl acetate containing a small amount of triethylamine (e.g., 1%) to prevent the amine from streaking on the acidic silica, is recommended.

Caption: Experimental workflow for synthesis and purification.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized molecule. The following are predicted spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The secondary amine proton (N-H) may appear as a broad singlet, and its chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum should display 9 unique signals, corresponding to each carbon atom in the asymmetric structure.

| Predicted ¹H NMR Signals (in CDCl₃) | Predicted ¹³C NMR Signals (in CDCl₃) |

| ~3.50 ppm (t, 2H, -CH₂-O) | ~72 ppm (-CH₂-O) |

| ~3.35 ppm (s, 3H, -O-CH₃) | ~59 ppm (-O-CH₃) |

| ~2.65 ppm (t, 2H, N-CH₂-CH₂-O) | ~50 ppm (N-CH₂-C₅H₁₁) |

| ~2.55 ppm (t, 2H, N-CH₂-C₄H₉) | ~48 ppm (N-CH₂-CH₂O) |

| ~1.80 ppm (quint, 2H, N-CH₂-CH₂-O) | ~32 ppm (N-CH₂-CH₂-C₃H₇) |

| ~1.45 ppm (quint, 2H, N-CH₂-CH₂-C₃H₇) | ~30 ppm (-CH₂-CH₂-O) |

| ~1.30 ppm (m, 4H, -(CH₂)₂-CH₃) | ~29 ppm (-CH₂-CH₂-CH₃) |

| ~0.90 ppm (t, 3H, -CH₃) | ~22 ppm (-CH₂-CH₃) |

| Broad singlet (1H, N-H) | ~14 ppm (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-3350 (weak, broad) | N-H Stretch | Secondary Amine |

| ~2850-2960 | C-H Stretch | Alkyl CH₂, CH₃ |

| ~1120 | C-O-C Stretch | Ether |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion (M⁺): m/z = 159.27

-

Key Fragmentation: A primary fragmentation pathway is the alpha-cleavage adjacent to the nitrogen atom, which is characteristic of amines. This would result in the loss of a butyl radical (C₄H₉•) or a methoxyethyl radical (CH₃OCH₂CH₂•).

Caption: Predicted major fragmentation pathways in MS.

Potential Applications and Research Context

While this compound is primarily available as a research chemical, its constituent parts suggest potential areas of application.

-

Corrosion Inhibition: The 3-methoxypropylamine (MOPA) moiety is well-established as a corrosion inhibitor, particularly in water treatment and steam condensate systems.[6][7] The nitrogen atom can adsorb onto metal surfaces, while the alkyl chains form a hydrophobic barrier.

-

Emulsifiers and Surfactants: The amphiphilic nature of the molecule, with a polar amine-ether head and a nonpolar pentyl tail, makes it a candidate for use in creating emulsions, such as in waxes, coatings, and paints.[8]

-

Pharmaceutical and Agrochemical Synthesis: Aliphatic secondary amines are common intermediates in the synthesis of more complex active pharmaceutical ingredients and pesticides. The specific combination of lipophilicity from the pentyl group and polarity from the methoxypropyl group could be used to tune the solubility and bioavailability of a target molecule.

Safety and Handling

Based on analogous compounds like pentylamine, this compound should be handled with care.[5] It is expected to be a corrosive liquid that can cause skin and eye irritation or burns. It may also be flammable. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.

References

- 3-METHOXYPROPYLAMINE.

- 3-Methoxy Propyl Amine Supplier - MOPA. Silver Fern Chemical.

- MethoxyPropyl Amine. Marine Chemicals.

- CAS NO. 111106-31-1 | this compound. Arctom.

- 111106-31-1 this compound. AKSci.

- MethoxyPropyl Amine. RXCHEMICALS.

- 3-Methoxypropylamine | C4H11NO | CID 1672. PubChem.

- N-(3-Methoxypropyl)pentan-3-amine. BLDpharm.

- 3-Methoxypropylamine. Univar Solutions.

- 3-Methoxypropylamine synthesis. ChemicalBook.

- 3-methoxy-N,N-dimethylpropan-1-amine | C6H15NO | CID 547431. PubChem.

- Reductive Amination Optimiz

- 1-(3-Methoxyphenyl)pentan-1-amine hydrochloride. ChemScene.

- Pentylamine. Wikipedia.

Sources

- 1. 111106-31-1 this compound AKSci 5355CV [aksci.com]

- 2. 1038236-59-7|N-(3-Methoxypropyl)pentan-3-amine|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. posters.unh.edu [posters.unh.edu]

- 5. Pentylamine - Wikipedia [en.wikipedia.org]

- 6. MethoxyPropyl Amine | Marine Chemicals [marinechemical.in]

- 7. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]

- 8. 3-Methoxy Propyl Amine Supplier | 5332-73-0 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

An In-Depth Technical Guide to the Purity and Specifications of N-(3-Methoxypropyl)pentan-1-amine

Introduction

N-(3-Methoxypropyl)pentan-1-amine (CAS No. 111106-31-1) is a secondary amine featuring both a linear pentyl group and a methoxypropyl group attached to the nitrogen atom. Its unique combination of ether and amine functionalities makes it a versatile intermediate and building block in various chemical syntheses, including agrochemicals, specialty coatings, and, critically, in the development of novel pharmaceutical agents. For researchers and professionals in drug development, ensuring the purity and adhering to strict specifications of such starting materials is not merely a matter of quality control; it is a fundamental prerequisite for reproducible research, scalable manufacturing, and regulatory compliance.

This guide provides a comprehensive technical overview of the essential purity and specification parameters for this compound. We will delve into its core physicochemical properties, outline robust analytical methodologies for its characterization, and discuss the landscape of potential impurities that can arise from its synthesis. The insights herein are designed to equip scientists and development professionals with the necessary knowledge to effectively qualify and utilize this compound in their critical applications.

Section 1: Core Specifications and Physicochemical Properties

The baseline for any raw material in a research or manufacturing setting is a clear and comprehensive specification sheet. For this compound, these specifications are derived from its chemical nature and intended use.

Data Presentation: Key Properties and Specifications

| Property | Specification / Value |

| Chemical Name | This compound |

| Synonyms | (3-Methoxypropyl)(pentyl)amine, N-Pentyl-N-(3-methoxypropyl)amine |

| CAS Number | 111106-31-1[1][2] |

| Molecular Formula | C₉H₂₁NO[1][3] |

| Molecular Weight | 159.27 g/mol [1][3] |

| Appearance | Colorless to pale yellow liquid |

| Purity (by GC) | ≥ 95.0%[1] |

| Water Content (KF) | ≤ 0.5% |

| Individual Impurity | ≤ 0.5% |

| Total Impurities | ≤ 2.0% |

| Storage Conditions | Store long-term in a cool, dry place[1] |

Section 2: Analytical Methodologies for Quality Control

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. While Gas Chromatography (GC) is the primary technique for purity assessment, spectroscopic methods are indispensable for structural confirmation.

Primary Purity Assessment: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a mature and versatile laboratory technique for analyzing volatile compounds like amines.[4] However, the basic nature of amines presents a significant analytical challenge, as they tend to interact with the acidic silanol groups on standard silica-based columns, leading to poor peak shape (tailing) and inaccurate quantification.[5]

Causality in Method Selection: The choice of a specialized "amine-specific" GC column is critical. These columns are either base-deactivated or made from materials that lack active sites for amine adsorption, ensuring symmetrical peaks and reliable data.[5] Coupling the GC with a Mass Spectrometry (MS) detector provides definitive identification of the main component and any separated impurities through their unique mass fragmentation patterns.

Experimental Protocol: Purity Determination by GC-MS

-

Sample Preparation:

-

Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a suitable solvent such as Dichloromethane or Methanol. Vortex until homogeneous.

-

Transfer an aliquot to a 2 mL GC vial for analysis.

-

-

Instrumentation & Conditions:

-

Gas Chromatograph: Agilent 8890 or equivalent, equipped with a Mass Spectrometric Detector (MSD).

-

Column: Agilent CP-Volamine (15 m x 0.32 mm) or similar base-deactivated column designed for amine analysis.[6]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injector: Split mode (50:1), Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial Temperature: 60°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Hold: Hold at 280°C for 5 minutes.

-

-

MSD Parameters:

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 35 - 350 amu.

-

-

-

Data Analysis:

-

Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

-

Impurity identification is performed by comparing the mass spectra of unknown peaks against a spectral library (e.g., NIST) and known reference standards.

-

Mandatory Visualization: GC-MS Purity Analysis Workflow

Caption: Workflow for GC-MS Purity Analysis.

Structural Confirmation: NMR and MS Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. For this compound, key signals include:

-

A broad singlet for the N-H proton of the secondary amine, typically observed between 0.5-5 ppm.[7] This signal will disappear upon a D₂O shake, confirming its identity.[8]

-

Protons on carbons alpha to the nitrogen (the CH₂ groups of the pentyl and methoxypropyl chains attached to the N) are deshielded and appear in the 2.2-2.9 ppm range.[7]

-

A sharp singlet around 3.3 ppm for the methoxy (-OCH₃) group's protons.

-

Characteristic multiplets for the remaining methylene groups of the alkyl chains.

-

-

Mass Spectrometry (MS): Beyond its use as a GC detector, MS provides crucial structural information.

-

Nitrogen Rule: The molecular ion (M⁺) peak will have an odd mass-to-charge ratio (m/z = 159), which is indicative of a molecule containing an odd number of nitrogen atoms.[9][10]

-

α-Cleavage: The most common fragmentation pathway for amines is α-cleavage, where the bond between the alpha and beta carbons is broken.[10] This results in the formation of stable, resonance-stabilized iminium cations. For this molecule, two primary α-cleavage fragments would be expected, leading to significant peaks in the mass spectrum.

-

Section 3: Common Impurities and Their Origins

Understanding the synthetic route of a compound is paramount to predicting its impurity profile. While the specific commercial synthesis for this compound is proprietary, it is likely produced via reductive amination of 3-methoxypropylamine with pentanal or a related pentyl precursor.

Potential Process-Related Impurities:

-

Starting Materials: Residual, unreacted 3-methoxypropylamine or pentanal.

-

By-products:

-

Over-alkylation Products: Formation of a tertiary amine if the secondary amine product reacts further with the pentyl source.

-

Reductant-Related By-products: Impurities derived from the reducing agent used (e.g., borohydride complexes).

-

-

Degradation Products: Amines can be susceptible to oxidation over time, leading to the formation of oxides or other degradation products.

Critical Consideration: Nitrosamine Impurities Secondary amines can react with nitrosating agents (such as nitrites, which can be present as trace contaminants) under acidic conditions to form N-nitrosamines.[11] N-nitrosamines are a class of potent, probable human carcinogens, and their control is a major focus of regulatory bodies worldwide.[11] For any application in drug development, a thorough risk assessment for the potential presence of N-nitroso-(3-methoxypropyl)pentan-1-amine is mandatory.

Mandatory Visualization: Logical Map of Impurity Sources

Caption: Relationship between synthesis inputs and impurity types.

Conclusion

The quality of this compound is a critical variable that directly impacts the integrity of research and the safety of developed products. A purity of ≥ 95.0% is a common commercial specification, but for sensitive applications, a more stringent profile is required. The analytical workflow, anchored by a properly validated GC-MS method using a base-deactivated column, provides the foundation for robust quality control. This must be complemented by spectroscopic confirmation via NMR and a diligent assessment of potential process-related and genotoxic impurities, particularly N-nitrosamines. By implementing the comprehensive analytical strategies and maintaining an awareness of the potential impurity landscape outlined in this guide, researchers and drug development professionals can ensure the material they use is fit for purpose, leading to reliable and safe innovation.

References

-

Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

-

Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes. [Link]

-

International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]

-

Zhang, Y., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 335-344. [Link]

-

Gaucher, A., et al. (2007). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 19(7), 546-555. [Link]

-

JoVE. Video: NMR Spectroscopy Of Amines. [Link]

-

Agilent Technologies, Inc. Amines and alcohols Fast analysis of amines and solvents. [Link]

-

Oregon State University. Spectroscopy of Amines. [Link]

-

NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. [Link]

-

Arctom Scientific. CAS NO. 111106-31-1 | this compound. [Link]

-

Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]

-

Pure Synth Research Chemicals GmbH. Nitrosamine Impurities. [Link]

Sources

- 1. 111106-31-1 this compound AKSci 5355CV [aksci.com]

- 2. arctomsci.com [arctomsci.com]

- 3. echemi.com [echemi.com]

- 4. ccsknowledge.com [ccsknowledge.com]

- 5. gcms.labrulez.com [gcms.labrulez.com]

- 6. agilent.com [agilent.com]

- 7. Video: NMR Spectroscopy Of Amines [jove.com]

- 8. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. fiveable.me [fiveable.me]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pure-synth.com [pure-synth.com]

An In-Depth Technical Guide to the Solubility of N-(3-Methoxypropyl)pentan-1-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-(3-Methoxypropyl)pentan-1-amine, a secondary amine with significant potential in chemical synthesis and pharmaceutical development. A deep understanding of its solubility in various organic solvents is paramount for its effective application, from reaction engineering to formulation and purification. This document synthesizes theoretical principles of solubility, predictive analysis based on molecular structure, and detailed, field-proven experimental methodologies for precise solubility determination. It is intended to serve as an essential resource for researchers, chemists, and drug development professionals.

Introduction: The Significance of this compound

This compound (CAS No. 111106-31-1) is a bifunctional organic molecule featuring a secondary amine and an ether linkage. This unique combination of functional groups imparts a distinct set of physicochemical properties that make it a valuable intermediate in various applications. The amine group serves as a nucleophile or a base in organic reactions, while the methoxypropyl group influences its polarity, hydrogen bonding capability, and steric profile.

A thorough understanding of its solubility is critical for:

-

Reaction Medium Selection: Identifying suitable solvents to ensure a homogeneous reaction environment, thereby maximizing reaction rates and yields.

-

Process Optimization: Designing efficient extraction, washing, and purification protocols.

-

Formulation Development: Creating stable and effective formulations in pharmaceutical and agrochemical applications.

-

Predictive Modeling: Building accurate computational models for process simulation and design.[1]

This guide will first deconstruct the molecular features of this compound to predict its behavior in different solvent classes. It will then present a robust, self-validating experimental protocol for quantitative solubility determination, followed by an illustrative data summary and interpretation.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play between solute and solvent molecules.[2][3] The structure of this compound—CH3(CH2)4NH(CH2)3OCH3—contains three key regions that dictate its solubility:

-

The Secondary Amine (-NH-) Group: This is the most influential functional group. The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor. The hydrogen atom attached to the nitrogen allows it to act as a hydrogen bond donor.[2][4] This capability for hydrogen bonding is a primary driver of solubility in protic and polar aprotic solvents.[4][5]

-

The Ether (-O-) Group: The oxygen atom in the methoxypropyl chain also possesses lone pairs of electrons, allowing it to act as a hydrogen bond acceptor, further enhancing its affinity for polar and protic solvents.

-

The Alkyl Chains (Pentan- and -propyl): The eight carbon atoms in the molecule form a significant nonpolar, hydrophobic backbone. These regions interact favorably with nonpolar solvents through van der Waals (London dispersion) forces.[2][3]

The interplay between these polar/hydrogen-bonding groups and the nonpolar alkyl backbone determines the molecule's solubility profile across the solvent spectrum. We can predict that this compound will exhibit good solubility in a broad range of solvents due to its dual characteristics.

Intermolecular Interactions

The diagram below illustrates the key intermolecular forces that govern the dissolution of this compound in different classes of organic solvents.

Caption: Intermolecular forces between the solute and solvent classes.

Experimental Determination of Solubility

While theoretical predictions are valuable, precise quantitative data must be obtained through rigorous experimental methods. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[6]

Protocol: Isothermal Shake-Flask Solubility Determination

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and employing accurate analytical techniques.

Objective: To determine the solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25°C).

Materials:

-

This compound (purity >99%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or sealed flasks (20 mL)

-

Thermostatically controlled shaker bath

-

Analytical balance (±0.1 mg)

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid (or liquid phase) is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Pipette a precise volume (e.g., 10.0 mL) of the chosen solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25°C ± 0.1°C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required to achieve a stable concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the bath for at least 2 hours to permit the undissolved solute to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean, tared vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Quantitative Analysis (GC-FID Example):

-

Prepare a series of calibration standards of this compound in the same solvent at known concentrations.

-

Dilute the filtered saturated solution with a known volume of solvent to bring its concentration within the calibration range.

-

Analyze the calibration standards and the diluted sample by GC-FID.

-

Construct a calibration curve by plotting the peak area against concentration.

-

Determine the concentration of the diluted sample from the calibration curve and account for the dilution factor to calculate the original concentration in the saturated solution.

-

-

Calculation of Solubility:

-

The solubility is expressed as the concentration of the saturated solution, typically in g/100 mL or mol/L.

-

Solubility ( g/100 mL) = (Concentration from GC [g/mL]) × 100

-

Experimental Workflow Diagram

The following diagram outlines the logical flow of the solubility determination protocol.

Caption: Experimental workflow for solubility determination.

Solubility Data Summary (Illustrative)

Direct, published quantitative solubility data for this compound is limited. The following table provides a predictive and illustrative summary of its expected solubility based on its molecular structure and the behavior of analogous secondary amines.[7] These values should be confirmed experimentally using the protocol described above.

| Solvent Class | Solvent Example | Predicted Solubility Category | Expected Quantitative Range ( g/100 mL at 25°C) | Rationale for Prediction |

| Polar Protic | Methanol | Miscible | > 100 | Strong hydrogen bonding (donor and acceptor) with the solvent's hydroxyl group.[4][5] |

| Ethanol | Miscible | > 100 | Similar to methanol, strong H-bonding interactions dominate. | |

| Polar Aprotic | Acetone | Very Soluble | 50 - 100 | Strong dipole-dipole interactions and hydrogen bonding with the amine as a donor to the solvent's carbonyl oxygen. |

| DMSO | Very Soluble | > 50 | Highly polar solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds. | |

| Nonpolar | Toluene | Very Soluble | > 50 | The nonpolar pentyl group and aromatic ring of toluene interact favorably via van der Waals forces. The molecule's overall polarity is low enough for high compatibility.[2] |

| Hexane | Soluble | 10 - 50 | Van der Waals forces between the alkyl chains of the solute and hexane are significant. Solubility is high but may not be infinite due to the polar amine/ether groups.[8] | |

| Chlorinated | Dichloromethane | Very Soluble | > 50 | Acts as a good solvent for moderately polar compounds, capable of dissolving both polar and nonpolar moieties of the solute. |

Conclusion and Applications

This compound exhibits a versatile solubility profile, demonstrating high solubility in a wide array of organic solvents from polar protic to nonpolar. This behavior is a direct consequence of its hybrid molecular structure, which contains both hydrogen-bonding functional groups and a significant nonpolar alkyl backbone. Its miscibility with alcohols and high solubility in common solvents like toluene and dichloromethane make it a highly adaptable compound for organic synthesis and process chemistry. The experimental protocol detailed in this guide provides a robust framework for obtaining the precise quantitative data necessary for confident process design, formulation, and regulatory compliance.

References

-

Chemistry LibreTexts. (2024). Physical Properties of Amines. Retrieved from [Link]

-

CK-12 Foundation. (2024). Physical Properties of Amines. Retrieved from [Link]

-

Lumen Learning. (n.d.). Physical Properties of Amines. Retrieved from [Link]

-

Jim Clark. (2015). Basic Properties of Amines. Chemistry LibreTexts. Retrieved from [Link]

-

Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

YouTube. (2022). Physical Properties of Amines. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

Arctom Scientific. (n.d.). This compound. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]

Sources

- 1. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 15.12 Physical Properties of Amines | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ncert.nic.in [ncert.nic.in]

A Technical Guide to N-(3-Methoxypropyl)pentan-1-amine for the Research Scientist

This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the chemical intermediate, N-(3-Methoxypropyl)pentan-1-amine. It provides a comprehensive overview of its chemical properties, commercial availability, potential applications, and protocols for handling and quality control.

Introduction and Chemical Identity

This compound, with CAS number 111106-31-1, is a secondary amine that presents as a valuable building block in synthetic and medicinal chemistry. Its structure combines a linear pentylamine moiety with a methoxypropyl group, offering a unique combination of lipophilicity and polarity. This bifunctionality makes it an attractive starting material for the synthesis of more complex molecules with potential biological activity.

Chemical Structure:

-

Molecular Formula: C9H21NO

-

Molecular Weight: 159.27 g/mol

-

IUPAC Name: this compound

-

SMILES: CCCCCNCCCOC

Commercial Availability and Supplier Specifications

This compound is available from a select number of chemical suppliers who specialize in providing reagents for research and development. The following table summarizes the known commercial sources and their typical product specifications. Researchers are advised to request lot-specific Certificates of Analysis for detailed purity information.

| Supplier | Catalog Number | Purity Specification | Available Quantities |

| AK Scientific, Inc. | 5355CV | ≥ 95% | 50mg - 10g |

| Arctom | A1B-A1-63477 | Not specified | Flexible sizes |

| BLDpharm | BD01092160 | Not specified | Inquire |

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthesis routes for this compound are not extensively published, its structure suggests a straightforward synthesis via reductive amination. This common and versatile reaction involves the condensation of pentanal with 3-methoxypropan-1-amine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

The choice of reducing agent is critical to the success of the reaction. Mild reducing agents such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are often preferred as they are selective for the imine and tolerant of a wide range of functional groups. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE).

Below is a conceptual workflow for the synthesis of this compound.

Caption: General workflow for the quality control of this compound.

Protocol for Purity and Identity Confirmation:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or dichloromethane).

-

Inject the sample into a GC-MS system equipped with a non-polar or medium-polarity capillary column.

-

Use a temperature gradient program to ensure the separation of the main component from any potential impurities.

-

The mass spectrum of the main peak should correspond to the molecular weight of this compound (159.27 g/mol ) and exhibit a fragmentation pattern consistent with its structure.

-

The peak area percentage can be used to estimate the purity.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl3).

-

Acquire ¹H and ¹³C NMR spectra.

-

The ¹H NMR spectrum should show characteristic signals for the pentyl and methoxypropyl groups, with appropriate chemical shifts and coupling patterns.

-

The ¹³C NMR spectrum should display the correct number of signals corresponding to the nine carbon atoms in the molecule.

-

The combination of these techniques provides a high degree of confidence in both the identity and purity of the material.

Conclusion

This compound is a commercially available secondary amine with significant potential as a building block in synthetic and medicinal chemistry. While specific applications are still emerging, its structural features make it a promising candidate for the development of novel compounds, particularly in the area of GPCR-targeted drug discovery. Adherence to proper handling procedures and rigorous quality control are essential for its effective and safe use in the research laboratory.

References

A Technical Guide to the Synthesis of N-(3-Methoxypropyl)pentan-1-amine via Reductive Amination

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview for the synthesis of the secondary amine, N-(3-Methoxypropyl)pentan-1-amine, from 3-methoxypropylamine. The synthesis is centered on the robust and highly efficient method of direct reductive amination. This document elucidates the strategic choice of this synthetic route, details the underlying reaction mechanism, presents a comprehensive experimental protocol, and outlines methods for product characterization. The content is structured to provide both theoretical grounding and practical, actionable insights for laboratory application, emphasizing causality in experimental design and self-validating protocols.

Introduction and Strategic Rationale

This compound is a secondary amine featuring both an ether and an aliphatic chain, making it a potentially valuable intermediate or building block in various chemical syntheses. The starting material, 3-methoxypropylamine (MOPA), is a commercially available primary amine used in applications ranging from corrosion inhibition to the synthesis of polyamide resins and flocculating agents.[1][2] The target molecule is synthesized by adding a pentyl group to the nitrogen atom of MOPA.

While several methods exist for N-alkylation of primary amines, direct reductive amination stands out as the most effective and widely adopted strategy in both academic and industrial settings, including pharmaceutical development.[3][4] This method is superior to alternatives like direct alkylation with pentyl halides, which often leads to poor selectivity, resulting in mixtures of secondary, tertiary, and even quaternary ammonium salts.

Reductive amination offers a one-pot synthesis that is highly chemoselective, proceeds under mild conditions, and typically affords high yields of the desired secondary amine.[5][6] This guide will focus on the reaction between 3-methoxypropylamine and pentanal, utilizing sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent.

The Chemistry of Reductive Amination

Reductive amination combines a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent.[5] The reaction proceeds through two key stages that occur sequentially in the same reaction vessel:

-

Imine Formation : The nucleophilic primary amine (3-methoxypropylamine) attacks the electrophilic carbonyl carbon of pentanal. This is followed by the elimination of a water molecule to form an intermediate known as an imine (or Schiff base).[7][8] This step is typically reversible and may be promoted by mildly acidic conditions.

-

Reduction : The C=N double bond of the imine is then selectively reduced to a C-N single bond by a hydride-based reducing agent to yield the final secondary amine product.[9]

Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB)

The success of a one-pot reductive amination hinges on the choice of reducing agent.[10] The ideal reagent must be capable of reducing the imine intermediate much faster than it reduces the starting aldehyde. While powerful reductants like sodium borohydride (NaBH₄) can reduce imines, they will also readily reduce the starting aldehyde, leading to undesired side products (pentan-1-ol).[10][11]

Sodium triacetoxyborohydride (NaB(OAc)₃H or STAB) is the reagent of choice for this transformation for several key reasons:

-

Enhanced Selectivity : The three electron-withdrawing acetoxy groups on STAB moderate its reducing power.[10] This makes it selective for the reduction of the protonated imine (iminium ion), which is more electrophilic than the starting aldehyde.[12]

-

Mild Reaction Conditions : STAB is effective at room temperature and does not require elevated temperatures or pressures.[13]

-

Improved Safety Profile : Compared to other selective reagents like sodium cyanoborohydride (NaBH₃CN), STAB avoids the generation of highly toxic hydrogen cyanide byproducts.[6][14]

-

Aprotic Solvent Compatibility : STAB is sensitive to water and incompatible with protic solvents like methanol. It performs optimally in aprotic solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[11][13]

Reaction Mechanism

The detailed mechanism for the STAB-mediated reductive amination of 3-methoxypropylamine with pentanal is illustrated below.

Caption: Mechanism of Reductive Amination.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Safety Precautions : This procedure should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. 3-Methoxypropylamine is corrosive and can cause skin burns and allergic reactions.[15] Pentanal is flammable and an irritant. Dichloromethane is a suspected carcinogen. Handle all chemicals with appropriate care.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |

| 3-Methoxypropylamine | 89.14 | 0.89 g (0.98 mL) | 10.0 | 1.0 |

| Pentanal (Valeraldehyde) | 86.13 | 0.95 g (1.17 mL) | 11.0 | 1.1 |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 3.18 g | 15.0 | 1.5 |

| Dichloromethane (DCM), anhydrous | - | 50 mL | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | 50 mL | - | - |

| Deionized Water | - | 50 mL | - | - |

| Brine (Saturated NaCl) | - | 25 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | - |

| Round-bottom flask (100 mL) | - | 1 | - | - |

| Magnetic stirrer and stir bar | - | 1 | - | - |

| Separatory funnel (250 mL) | - | 1 | - | - |

| Rotary evaporator | - | 1 | - | - |

Synthetic Procedure

Caption: Experimental Workflow for Synthesis.

-

Reaction Setup : To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-methoxypropylamine (10.0 mmol, 1.0 eq) and pentanal (11.0 mmol, 1.1 eq).

-

Solvent Addition : Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reducing Agent : To the stirring solution, add sodium triacetoxyborohydride (STAB) (15.0 mmol, 1.5 eq) portion-wise over 5 minutes.[10] The addition may be slightly exothermic.

-

Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-16 hours).

-

Quenching : Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Extraction : Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 25 mL).

-

Washing : Combine all organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 25 mL).

-

Drying and Concentration : Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : Purify the crude oil by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization of the Final Product

To confirm the identity and purity of the synthesized this compound (MW: 159.27 g/mol ), the following analytical techniques are recommended.[16]

-

¹H NMR (Proton Nuclear Magnetic Resonance) : Will confirm the presence of all protons and their connectivity. Expected signals include a singlet for the methoxy group (~3.3 ppm), triplets for the methylene groups adjacent to the oxygen and nitrogen atoms, and multiplets for the aliphatic pentyl chain.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : Will show distinct signals for each of the nine unique carbon atoms in the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy) : A characteristic N-H stretch for a secondary amine should be visible in the region of 3300-3500 cm⁻¹, and C-O stretching for the ether around 1100 cm⁻¹.

-

MS (Mass Spectrometry) : Will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]+ at m/z = 159 and/or a protonated molecular ion peak [M+H]+ at m/z = 160.

Conclusion

The synthesis of this compound from 3-methoxypropylamine and pentanal is efficiently achieved through a direct reductive amination protocol. The use of sodium triacetoxyborohydride (STAB) as a selective reducing agent ensures a high-yielding, one-pot reaction under mild conditions, avoiding the common pitfalls of over-alkylation. The methodology presented in this guide is robust, grounded in established chemical principles, and readily applicable in a standard organic synthesis laboratory. The described work-up, purification, and characterization techniques provide a complete framework for obtaining and validating the desired product with high purity.

References

-

Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

-

Common Organic Chemistry. (n.d.). Sodium Triacetoxyborohydride (STAB). commonorganicchemistry.com. [Link]

-

Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

-

Common Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. commonorganicchemistry.com. [Link]

-

Zhang, L., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Cellulose. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). organic-chemistry.org. [Link]

-

Wikipedia. (2023). Reductive amination. en.wikipedia.org. [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. chemistrysteps.com. [Link]

-

Williams, D. K., et al. (2025). Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. Bioconjugate Chemistry. [Link]

-

Chem Help ASAP. (2020). reductive amination & secondary amine synthesis. YouTube. [Link]

-

Pelter, M. W. (1999). A simple secondary amine synthesis: Reductive amination using sodium triacetoxyborohydride. Journal of Chemical Education. [Link]

-

Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. chemistrysteps.com. [Link]

-

Sharma, P., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ChemistrySelect. [Link]

-

Taher, E., et al. (2020). Recent Advances in Reductive Amination Catalysis and Its Applications. ChemInform. [Link]

-

Rowles, I., et al. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

JoVE. (2023). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]

-

PubChem. (n.d.). 3-Methoxypropylamine. National Center for Biotechnology Information. [Link]

-

Silver Fern Chemical. (n.d.). 3-Methoxy Propyl Amine Supplier - MOPA. silverfernchemical.com. [Link]

-

PubChem. (n.d.). 3-methoxy-N,N-dimethylpropan-1-amine. National Center for Biotechnology Information. [Link]

-

Ataman Kimya. (n.d.). 3-METHOXYPROPYLAMINE. atamankimya.com. [Link]

-

ResearchGate. (2014). Thermal Decomposition of 3-Methoxypropylamine as an Alternative Amine in PWR Secondary Systems. Request PDF. [Link]

-

Ataman Kimya. (n.d.). 3-Methoxypropylamine. atamankimya.com. [Link]

-

Quora. (2020). What is the product formed when pentanal reacts with ammonia?. quora.com. [Link]

Sources

- 1. 3-Methoxy Propyl Amine Supplier | 5332-73-0 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 2. atamankimya.com [atamankimya.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 8. quora.com [quora.com]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Sodium Triacetoxyborohydride (STAB) [commonorganicchemistry.com]

- 14. A simple secondary amine synthesis: Reductive amination using sodium triacetoxyborohydride - ProQuest [proquest.com]

- 15. 3-Methoxypropylamine | C4H11NO | CID 1672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 111106-31-1 this compound AKSci 5355CV [aksci.com]

Potential research applications of N-alkyl-N-(methoxypropyl)amines

A Technical Guide to the Research Applications of N-alkyl-N-(methoxypropyl)amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-alkyl-N-(methoxypropyl)amines constitute a versatile class of tertiary amines featuring a distinctive molecular architecture that bestows a desirable balance of hydrophilicity and lipophilicity. This unique structure, containing both an alkyl and a methoxypropyl group attached to a central nitrogen atom, underpins their utility in a broad spectrum of scientific and industrial applications. This in-depth technical guide explores the synthesis, physicochemical properties, and, most significantly, the potential research applications of these compounds. We will examine their established roles as corrosion inhibitors and chemical intermediates, as well as their emerging potential in the fields of drug discovery and advanced materials science. This document is designed to be a thorough resource, offering not only a theoretical framework but also detailed, actionable protocols and data-driven insights to empower researchers to integrate these molecules into innovative research and development projects.

Introduction: Molecular Architecture and Physicochemical Landscape

The fundamental structure of N-alkyl-N-(methoxypropyl)amines is given by the general formula R-N(R')-(CH₂CH₂CH₂OCH₃), where 'R' is a variable alkyl chain and 'R'' is typically a small alkyl group, such as methyl. The ether linkage within the methoxypropyl group introduces polarity and hydrogen bond-accepting capabilities, while the length of the 'R' group can be systematically varied to control the molecule's overall lipophilicity. This inherent "tunability" is a cornerstone of their diverse functionality.

Key Physicochemical Properties:

-

Amphiphilicity: The coexistence of a polar methoxypropyl group and a non-polar alkyl chain allows these molecules to interact with both aqueous and organic phases.

-

Basicity: As tertiary amines, they are basic and can serve as catalysts or pH-adjusting agents in various chemical processes.[1]

-

Coordination Chemistry: The nitrogen and oxygen atoms possess lone pairs of electrons that can coordinate with metal ions, a critical feature for applications such as corrosion inhibition.

Synthesis and Characterization

The most common and efficient pathway to synthesize N-alkyl-N-(methoxypropyl)amines is through reductive amination.[1][2][3] This typically involves the reaction of a secondary amine with a carbonyl compound in the presence of a reducing agent.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process, often performed in a single pot, starting from a primary amine.

Caption: General synthetic scheme for N-alkyl-N-(methoxypropyl)amines.

Experimental Protocol: Synthesis of N-methyl-N-(methoxypropyl)dodecylamine

Materials:

-

Dodecylamine

-

3-Methoxypropionaldehyde

-

Formaldehyde (37% aqueous solution)

-

Formic acid

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Synthesis of the Secondary Amine Intermediate:

-

In a round-bottom flask, dissolve dodecylamine (1.0 eq) in methanol under an inert atmosphere.

-